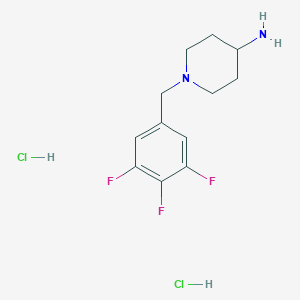

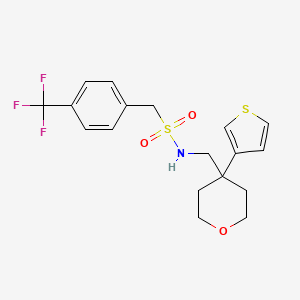

![molecular formula C13H13ClN2O2 B2378757 4-(2-Chloroacetyl)-1,2,3,3a-tetrahydropyrrolo[2,1-b]quinazolin-9-one CAS No. 374704-04-8](/img/structure/B2378757.png)

4-(2-Chloroacetyl)-1,2,3,3a-tetrahydropyrrolo[2,1-b]quinazolin-9-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-(2-Chloroacetyl)-1,2,3,3a-tetrahydropyrrolo[2,1-b]quinazolin-9-one is a derivative of quinazolinone . Quinazolinones have broad applications in the biological, pharmaceutical, and material fields . They are a part of the N-containing heterocyclic compounds .

Synthesis Analysis

Quinazolinones can be synthesized via amination and annulation of amidines and benzamides . A novel and highly efficient copper-mediated tandem C (sp2)–H amination and annulation of benzamides and amidines for the synthesis of quinazolin-4 (1H)-ones has been proposed . Other synthetic methods include Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis reaction .Molecular Structure Analysis

The molecular structure of 4-(2-Chloroacetyl)-1,2,3,3a-tetrahydropyrrolo[2,1-b]quinazolin-9-one can be confirmed by their physicochemical properties and spectroanalytical data .Chemical Reactions Analysis

Quinazolinones can undergo various chemical reactions. For instance, a ruthenium-catalyzed oxidative coupling of 2-aryl-quinazolinones with olefins via C–H bond activation followed by an intramolecular aza-Michael reaction has been described . This strategy allows the direct and efficient construction of pyrrolo[2,1-b]quinazolin-9(1H)-one scaffolds .科学的研究の応用

Antimalarial Applications

Quinazolinone derivatives have been explored for their potential antimalarial properties. For instance, Abdelmonsef et al. (2020) synthesized novel hybrid quinazolin-2,4-dione analogs and conducted in silico molecular docking studies targeting Plasmodium falciparum Dihydroorotate dehydrogenase (pfDHODH). Their findings suggest these compounds, including structures related to 4-(2-Chloroacetyl)-1,2,3,3a-tetrahydropyrrolo[2,1-b]quinazolin-9-one, could serve as promising antimalarials upon further validation (Abdelmonsef et al., 2020).

Anticancer Applications

The cytotoxicity of quinazolinone derivatives against various cancer cell lines has been a subject of investigation. Mphahlele et al. (2016) synthesized a series of novel 2,3-dihydro-1H-pyrrolo[3,2,1-ij]quinazolin-1-ones and evaluated their in vitro cytotoxicity against three human cancer cell lines, revealing the potential of these compounds in cancer treatment (Mphahlele et al., 2016).

Antimicrobial Applications

Quinazolinone derivatives have also been studied for their antimicrobial efficacy. Myangar and Raval (2012) synthesized azetidinyl-3-quinazolin-4-one hybrids and found them to possess promising antimicrobial activity against both gram-positive and gram-negative bacteria, as well as antitubercular activity, highlighting their potential as new antimicrobial agents (Myangar & Raval, 2012).

Other Applications

Further research into quinazolinone derivatives includes exploring their antihyperglycemic, antihypertensive, and antioxidant properties, suggesting a broad spectrum of potential therapeutic applications. For example, Kumar et al. (2011) explored the antimicrobial and antioxidant potential of newly synthesized quinazolinone derivatives, finding some compounds exhibiting potent activity, indicating their value in developing new treatments for various diseases (Kumar et al., 2011).

将来の方向性

Quinazolinones have drawn more and more attention in the synthesis and bioactivities research . Future research could focus on the development of new quinazolinone derivatives with improved biological activities. Various screening methods related to inflammation and inflammation-induced cancer need to be evaluated pre-clinically and clinically .

特性

IUPAC Name |

4-(2-chloroacetyl)-1,2,3,3a-tetrahydropyrrolo[2,1-b]quinazolin-9-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13ClN2O2/c14-8-12(17)16-10-5-2-1-4-9(10)13(18)15-7-3-6-11(15)16/h1-2,4-5,11H,3,6-8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXEONCFNNMAWLL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2N(C1)C(=O)C3=CC=CC=C3N2C(=O)CCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.71 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-Chloroacetyl)-1,2,3,3a-tetrahydropyrrolo[2,1-b]quinazolin-9-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[1-(4-chlorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl][4-(prop-2-en-1-yl)piperazin-1-yl]methanone](/img/structure/B2378677.png)

![2-((1-(2-(diethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(4-nitrophenyl)acetamide](/img/structure/B2378679.png)

![5-[(5-Chlorofuran-2-yl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B2378682.png)

![N-(benzo[d]thiazol-2-yl)-2-((3-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2378690.png)

![2-Amino-3-methoxycarbonyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B2378695.png)

![2-Chloro-N-[1-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)ethyl]propanamide](/img/structure/B2378696.png)